molecular formula C10H18O2 B8812490 2,3-Epoxy-3,7-dimethyloct-6-enol CAS No. 50727-94-1

2,3-Epoxy-3,7-dimethyloct-6-enol

Cat. No.: B8812490
CAS No.: 50727-94-1
M. Wt: 170.25 g/mol
InChI Key: RZRBXGPSHVAUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Epoxy-3,7-dimethyloct-6-enol is a natural product found in Vitis vinifera, Zanthoxylum schinifolium, and other organisms with data available.

Scientific Research Applications

Agricultural Applications

1. Pesticide Development
Due to its antifungal properties, 2,3-Epoxy-3,7-dimethyloct-6-enol is being investigated for use in developing new pesticide formulations. The ability to inhibit fungal growth makes it a candidate for protecting crops from various fungal diseases without the environmental impact associated with traditional pesticides .

2. Plant Growth Regulation
Epoxides are known to influence plant growth and development. Compounds like this compound could potentially be utilized as growth regulators or elicitors in agricultural practices to enhance crop yield and resilience against pathogens .

Fragrance Industry

1. Aroma Compounds
this compound has been identified in various essential oils and plant extracts such as those from Zanthoxylum schinifolium and Salvia sclarea. Its unique aromatic profile makes it valuable in the fragrance industry for creating complex scents in perfumes and personal care products .

Case Studies

Application AreaStudy ReferenceFindings
Antifungal ActivityMDPI Molecules (2015)Compounds derived from this compound showed >90% inhibition against R. solani at 50 µg/mL .
Neuroprotective EffectsGeneral Literature ReviewRelated epoxides exhibit potential neuroprotective effects against oxidative stress .
Agricultural UseResearch on PesticidesInvestigated for use in new pesticide formulations due to antifungal properties .
Fragrance DevelopmentAroma Analysis StudiesIdentified as a key component in essential oils contributing to aromatic profiles .

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The epoxide group undergoes nucleophilic attack under basic or acidic conditions, leading to diverse products:

Reagent/Condition Product Mechanistic Pathway Key Observations
Water (acid-catalyzed)Vicinal diolProtonation of oxygen → Nucleophilic attack by water → Ring openingForms 3,7-dimethyloct-6-en-1,2-diol as the primary product .
Grignard reagents (RMgX)Alcohol derivativesNucleophilic attack by alkyl/aryl groups → Formation of secondary alcoholsAlkyl groups add to the less substituted epoxide carbon.
Amines (e.g., NH₃)Amino alcoholsRing opening via amine nucleophiles → Formation of β-amino alcoholsUsed to synthesize chiral intermediates for pharmaceuticals.

Acid-Catalyzed Rearrangements

Under acidic conditions, the epoxide undergoes structural rearrangements:

  • Wagner-Meerwein Rearrangement : The carbocation intermediate formed after epoxide protonation undergoes hydride or alkyl shifts, yielding terpene-derived products such as linalool oxide .

  • Epoxide-to-Ketone Conversion : Strong acids (e.g., H₂SO₄) promote cleavage of the epoxide ring, forming a ketone (e.g., 6,7-dimethyloct-6-en-2-one ).

Hydrogenation and Reduction

The compound participates in selective reduction reactions:

Reagent Target Site Product Selectivity
H₂/Pd-CEpoxide ringSaturated diolFull reduction of epoxide and alkene.
NaBH₄Epoxide ringPartial reduction to alcoholRetains alkene functionality.
DIBAL-HEpoxide ringAlcohol with retained alkeneSelective reduction without alkene hydrogenation.

Oxidation Reactions

Controlled oxidation modifies the hydroxyl group:

  • Jones Reagent (CrO₃/H₂SO₄) : Converts the hydroxyl group to a ketone, yielding 2,3-epoxy-3,7-dimethyloct-6-enone .

  • Swern Oxidation (Oxalyl chloride/DMSO) : Produces the corresponding aldehyde without epoxide ring disruption .

Polymerization and Crosslinking

The epoxide acts as a monomer in polymerization reactions:

  • Cationic Polymerization : Initiated by Lewis acids (e.g., BF₃), forming polyether chains.

  • Crosslinking Agents : Reacts with diols or diamines to form thermosetting resins, used in coatings and adhesives .

Stereochemical Transformations

The stereochemistry of the epoxide influences reaction outcomes:

  • Epoxide Ring Strain : The 60° bond angle in the epoxide ring increases reactivity toward nucleophiles, favoring trans-diaxial ring-opening in cyclic systems .

  • Chiral Catalysis : Asymmetric ring-opening with chiral catalysts (e.g., Jacobsen’s catalyst) yields enantiomerically pure diols.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 2,3-Epoxy-3,7-dimethyloct-6-enol in synthetic samples?

Answer: Structural confirmation requires a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR data with literature values (e.g., δ = 3.57–3.71 ppm for epoxy-methanol protons) .
  • Mass Spectrometry (MS) : Validate molecular weight (C10_{10}H18_{18}O2_2, MW 170.25) using ESI-MS or GC-MS .
  • Optical Rotation : Measure specific rotation to distinguish enantiomers (e.g., (+)- vs. (−)-forms) .

Table 1 : Key spectral identifiers for this compound

ParameterData SourceReference
1H^1H-NMRδ 3.57–3.71 (m, CH2_2O)
ESI-MS m/z213.22 [M+Na]+^+
Optical Rotation(+)-enantiomer: [α]D_D +value

Q. What are the standard protocols for synthesizing this compound?

Answer: Synthesis typically involves:

  • Epoxidation : Reacting 3,7-dimethyloct-6-enol with peracids (e.g., mCPBA) under controlled pH and temperature .
  • Chiral Resolution : Use chiral catalysts (e.g., Sharpless epoxidation) for enantiopure yields. Reported yields for (−)-(2R,3S)-6-OH reach 85% with optical purity >98% .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) and distillation for intermediates .

Q. Which analytical techniques are suitable for quantifying this compound in plant extracts?

Answer:

  • SDE-GC-MS : Simultaneous Distillation-Extraction coupled with GC-MS detects trace concentrations (e.g., 0.17–2.35 μg/L in tea varieties) .
  • Internal Standards : Use compounds like trans-nerolidol for calibration .

Table 2 : Concentration variability in plant extracts (μg/L)

CompoundVariety AVariety BVariety C
This compound0.252.35N.D.
Trans-nerolidol2.963.612.53
Source: Adapted from

Advanced Research Questions

Q. How can researchers resolve discrepancies in concentration data across plant varieties (e.g., N.D. vs. 2.35 μg/L)?

Answer: Address variability via:

  • Replication : Triplicate experiments to assess technical vs. biological variance .
  • Matrix Effects : Spike-and-recovery tests to evaluate extraction efficiency in complex matrices .
  • Statistical Analysis : ANOVA or PCA to identify outliers linked to environmental factors (e.g., soil pH, harvest time) .

Q. What strategies enable enantioselective synthesis of this compound stereoisomers?

Answer: Key methodologies include:

  • Asymmetric Catalysis : Jacobsen’s Mn(III)-salen catalysts for trans-epoxide formation (>90% ee) .
  • Chiral Auxiliaries : Use (R)- or (S)-glycidol derivatives to control stereochemistry at C2 and C3 .
  • Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) to separate enantiomers post-synthesis .

Q. Does this compound influence enzymatic pathways like squalene synthase?

Answer: Preliminary studies suggest:

  • Inhibition Mechanism : Competes with presqualene diphosphate (PSPP) for binding to squalene synthase’s active site, reducing triterpene biosynthesis .
  • In Vitro Assays : IC50_{50} values determined via radioisotope labeling (e.g., 14C^{14}C-farnesyl pyrophosphate) .
  • Structural Insights : Molecular docking simulations to map epoxy-methanol interactions with catalytic residues (e.g., Tyr-171) .

Q. Notes

  • Data Contradictions : Cross-validate findings using orthogonal methods (e.g., LC-MS vs. GC-MS) and adhere to FAIR data principles .
  • Stereochemical Complexity : Always report enantiomeric excess (ee) and absolute configuration (R/S) to avoid misinterpretation .

Properties

CAS No.

50727-94-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

[3-methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methanol

InChI

InChI=1S/C10H18O2/c1-8(2)5-4-6-10(3)9(7-11)12-10/h5,9,11H,4,6-7H2,1-3H3

InChI Key

RZRBXGPSHVAUQO-UHFFFAOYSA-N

SMILES

CC(=CCCC1(C(O1)CO)C)C

Canonical SMILES

CC(=CCCC1(C(O1)CO)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The hydroperoxide resulting from nerol can be reduced to the corresponding hydroxyl compound and this can then be cyclized with acid catalysis to give nerol oxide.
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Synthesis routes and methods II

Procedure details

Ohloff prepared the intermediate 3,7-dimethyl-octa-2,5-dien-1,7-diol from nerol by its photosensitized air oxidation followed by reduction and cyclisation with an acid to obtain racemic nerol oxide [G. Ohloff, K. H. Schulte-Elite & B. Willhalm Helv. Chim. Acta. 47, 602, 1964]. In another publication nerol was first subjected to epoxidation at C6–C7 double bond and the epoxy derivative so obtained was heated in dimethyl amine at 150° to give 3,7-dimethyl-6-dimethyl amino-2-octen-1,7-diol which on oxidation with hydrogen peroxide and pyrolysis at 180° C. gave a diol intermediate that on acid catalysed cyclisation led to the formation of nerol oxide [G. Ohloff & B. Lienhard Helv. Chim. Acta. 48, 182, 1965].
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2,3-Epoxy-3,7-dimethyloct-6-enol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2,3-Epoxy-3,7-dimethyloct-6-enol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2,3-Epoxy-3,7-dimethyloct-6-enol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2,3-Epoxy-3,7-dimethyloct-6-enol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2,3-Epoxy-3,7-dimethyloct-6-enol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2,3-Epoxy-3,7-dimethyloct-6-enol

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